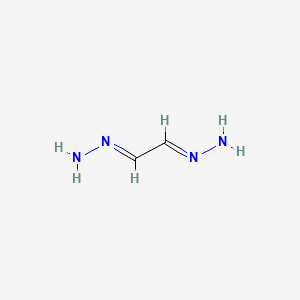
Glyoxal dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxal dihydrazone is an organic compound with the molecular formula C₂H₆N₄. It is derived from glyoxal and hydrazine, forming a dihydrazone structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxal dihydrazone can be synthesized through the condensation reaction between glyoxal and hydrazine. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction is as follows:
Glyoxal+2Hydrazine→Glyoxal Dihydrazone+2Water
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Glyoxal dihydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxal bis(dithiocarbamate) under specific conditions.
Reduction: Reduction reactions can convert this compound into other hydrazone derivatives.
Substitution: It can participate in substitution reactions, forming different substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and halogenating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Glyoxal bis(dithiocarbamate)
Reduction: Substituted hydrazones
Substitution: Alkylated or halogenated hydrazones
Scientific Research Applications
Glyoxal dihydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a diagnostic reagent.
Industry: this compound is used in the production of high-strength polymers, metal sensors, and water purification systems due to its strong ligating ability with metal ions
Mechanism of Action
The mechanism of action of glyoxal dihydrazone involves its ability to form stable complexes with metal ions. The compound’s nitrogen atoms act as ligands, binding to metal ions and forming coordination complexes. This property is utilized in various applications, such as metal ion removal from water and the synthesis of metal-based catalysts .
Comparison with Similar Compounds
- Phenylglyoxal dihydrazone
- Glyoxal bis(dithiocarbamate)
- Methylthis compound
Comparison: this compound is unique due to its flexible molecular structure, which includes both sp² and sp³ hybridized nitrogen atoms. This flexibility allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. In comparison, similar compounds like phenylthis compound and methylthis compound may have more rigid structures and limited reactivity .
Properties
CAS No. |
7677-13-6 |
|---|---|
Molecular Formula |
C2H6N4 |
Molecular Weight |
86.10 g/mol |
IUPAC Name |
(E)-[(2E)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1+,6-2+ |
InChI Key |
YEIYMELXENLJSN-IJIVKGSJSA-N |
Isomeric SMILES |
C(=N/N)\C=N\N |
Canonical SMILES |
C(=NN)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


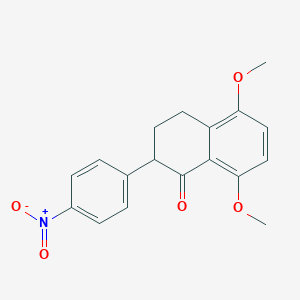

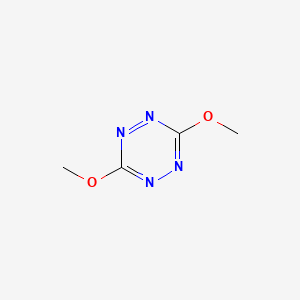

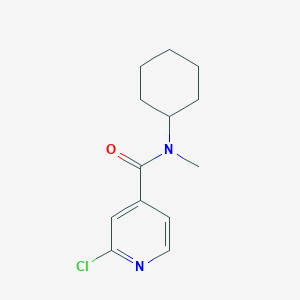


![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
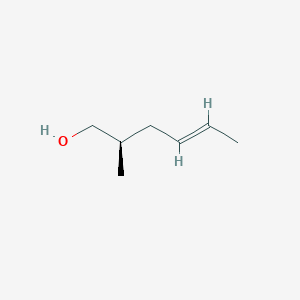
amine](/img/structure/B12087637.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
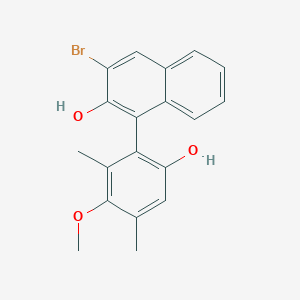
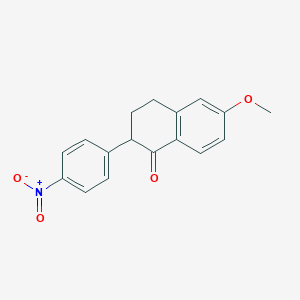
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)
